2-Hydroxy-4-(trifluoromethyl)nicotinic acid

Description

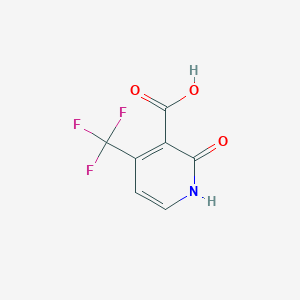

2-Hydroxy-4-(trifluoromethyl)nicotinic acid (CAS 685125-22-8) is a nicotinic acid derivative featuring a hydroxyl group at position 2 and a trifluoromethyl (-CF₃) group at position 4 on the pyridine ring. Its molecular formula is C₇H₄F₃NO₃, with a molecular weight of 207.11 g/mol . The trifluoromethyl group enhances electron-withdrawing effects, influencing acidity and reactivity, while the hydroxyl group contributes to hydrogen bonding, making it relevant in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-2-11-5(12)4(3)6(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKJQACWGYUCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that nicotinic acid derivatives often interact with nicotinic acetylcholine receptors.

Mode of Action

It’s known that nicotinic acid derivatives can suppress feeding and movement in aphids.

Biological Activity

2-Hydroxy-4-(trifluoromethyl)nicotinic acid (HTNA) is a derivative of nicotinic acid featuring a trifluoromethyl group, which significantly influences its biological properties. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and enzyme inhibition effects, supported by data tables and relevant case studies.

- Molecular Formula : C₈H₆F₃NO₃

- Molecular Weight : 221.13 g/mol

- Crystal Structure : Monoclinic space group P2₁/c

The trifluoromethyl group enhances the compound's lipophilicity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

HTNA exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The specific mechanisms are still under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

Anticancer Potential

HTNA has been evaluated for its anticancer activity against several human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU-145 (Prostate) | 15.0 | Induction of apoptosis and cell cycle arrest |

| HeLa (Cervical) | 10.5 | Inhibition of tubulin polymerization |

| A549 (Lung) | 12.0 | Activation of caspase pathways leading to apoptosis |

| HepG2 (Liver) | 18.5 | Disruption of mitochondrial function |

| MCF-7 (Breast) | 14.0 | Modulation of estrogen receptor activity |

The compound's ability to induce apoptosis and inhibit tubulin polymerization suggests its potential as a chemotherapeutic agent. For instance, in A549 cells, HTNA demonstrated a significant reduction in cell viability through apoptosis induction via caspase activation .

Enzyme Inhibition

HTNA has been studied for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's:

| Enzyme | IC50 (µM) | Comparison to Rivastigmine |

|---|---|---|

| AChE | 11.55 | Comparable |

| BChE | 12.30 | Slightly less potent |

These findings suggest that HTNA could serve as a lead compound for developing new inhibitors for cholinesterases, with implications for treating cognitive disorders .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that HTNA significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.

- Cancer Cell Studies : In vitro assays revealed that HTNA induced G2/M phase arrest in HeLa cells, leading to increased apoptosis rates compared to untreated controls.

- Neuroprotective Effects : Research indicated that HTNA could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

2-Fluoro-4-(trifluoromethyl)nicotinic Acid

- Molecular Formula: C₇H₃F₄NO₂

- Molecular Weight : 209.1 g/mol

- CAS : 1040681-74-0

- This substitution may enhance metabolic stability in pharmaceutical applications .

2-Chloro-4-(trifluoromethyl)nicotinic Acid

- Key Features : Chlorine at position 2 introduces steric bulk and moderate electron-withdrawing effects. Market reports indicate its industrial significance, likely due to applications in agrochemical intermediates .

4-(Trifluoromethyl)nicotinic Acid

- Molecular Formula: C₇H₄F₃NO₂

- Molecular Weight : 191.11 g/mol

- CAS : 158063-66-2

Positional Isomers and Derivatives

2-Hydroxy-6-(trifluoromethyl)nicotinic Acid

- CAS : 191595-63-8

- Key Differences : The trifluoromethyl group at position 6 instead of 4 alters electronic distribution, which could affect binding affinity in enzyme inhibition studies .

6-(4-Methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinic Acid

- Molecular Formula: C₁₅H₁₂F₃NO₃

- Molecular Weight : 311.25 g/mol

- CAS : 2098091-35-9

2-Methoxy-3-(trifluoromethyl)isonicotinic Acid

Benzoic Acid Analog

2-Hydroxy-4-(trifluoromethyl)benzoic Acid

- Molecular Formula : C₈H₅F₃O₃

- Molecular Weight : 206.12 g/mol

- CAS : 328-90-5

- Key Differences : Replacing the pyridine ring with benzene eliminates the nitrogen atom, reducing basicity and altering solubility. This compound is used as an intermediate in anticoagulant synthesis (e.g., Triflusal derivatives) .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.